2-butan-2-ylsulfanyl-4-(naphthalen-2-ylmethyl)-1H-pyrimidin-6-one
Description
Properties
CAS No. |
189057-61-2 |
|---|---|
Molecular Formula |
C19H20N2OS |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-butan-2-ylsulfanyl-4-(naphthalen-2-ylmethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H20N2OS/c1-3-13(2)23-19-20-17(12-18(22)21-19)11-14-8-9-15-6-4-5-7-16(15)10-14/h4-10,12-13H,3,11H2,1-2H3,(H,20,21,22) |
InChI Key |
VQGBUCJNARIXCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)SC1=NC(=CC(=O)N1)CC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-butan-2-ylsulfanyl-4-(naphthalen-2-ylmethyl)-1H-pyrimidin-6-one typically follows a multi-step approach involving:
- Construction of the pyrimidin-6-one core.
- Introduction of the 4-(naphthalen-2-ylmethyl) substituent.
- Installation of the 2-butan-2-ylsulfanyl group via nucleophilic substitution or thiolation reactions.
This approach is consistent with methods used for related pyrimidinone derivatives bearing sulfur substituents and aromatic alkyl groups.
Preparation of the Pyrimidin-6-one Core
The pyrimidin-6-one scaffold is commonly synthesized via condensation reactions involving β-dicarbonyl compounds and amidines or urea derivatives. Typical methods include:
- Cyclocondensation of β-diketones with amidines or guanidines under reflux conditions in polar solvents such as ethanol or DMF.
- Use of base catalysts (e.g., potassium carbonate) or acid catalysts (e.g., acetic acid) to promote ring closure.
This step yields the 1H-pyrimidin-6-one nucleus, which serves as the platform for further functionalization.
Installation of the 2-Butan-2-ylsulfanyl Group
The 2-position sulfanyl substitution is introduced by:
- Thiolation of the 2-position of the pyrimidinone ring using a suitable sulfur nucleophile, such as a thiolate anion derived from 2-butan-2-ylthiol.
- This can be performed by reacting the 2-chloropyrimidin-6-one intermediate with 2-butan-2-ylthiol in the presence of a base (e.g., triethylamine) in an aprotic solvent like DMF or DMSO.
- Alternatively, direct substitution of a 2-halo precursor with the sulfanyl group under reflux conditions.
Purification and Characterization
- The crude product is typically purified by silica gel column chromatography using appropriate eluents (e.g., mixtures of ethyl acetate and hexane).
- Final purification may involve recrystallization from solvents such as ethanol or ethyl acetate.
- Characterization is performed using:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
- Mass Spectrometry (MS) for molecular weight confirmation.
- Infrared (IR) spectroscopy to verify functional groups.
- Elemental analysis for purity assessment.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclocondensation | β-diketone + amidine/guanidine, EtOH, reflux | Formation of pyrimidin-6-one core |
| 2 | Nucleophilic substitution/alkylation | 4-halopyrimidin-6-one + naphthalen-2-ylmethyl halide, base, DMF | Introduction of 4-(naphthalen-2-ylmethyl) substituent |
| 3 | Thiolation | 2-chloropyrimidin-6-one + 2-butan-2-ylthiol, base, DMF/DMSO, reflux | Installation of 2-butan-2-ylsulfanyl group |
| 4 | Purification | Silica gel chromatography, recrystallization | Pure target compound |
| 5 | Characterization | NMR, MS, IR, elemental analysis | Structural and purity confirmation |
Research Findings and Optimization Notes
- The choice of solvent and base critically affects the yield and selectivity of the substitution reactions. Polar aprotic solvents like DMF and DMSO favor nucleophilic substitutions involving sulfur nucleophiles.
- Temperature control is essential to minimize side reactions such as over-alkylation or decomposition.
- Use of inert atmosphere (nitrogen or argon) during thiolation steps improves product stability and yield.
- Microwave-assisted synthesis has been reported in related heterocyclic chemistry to reduce reaction times and improve yields, suggesting potential for this compound’s preparation.
- Analytical data from related pyrimidinone sulfanyl derivatives indicate that yields typically range from 50% to 80% depending on reaction conditions and purification efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidinone core can undergo reduction to form dihydropyrimidine derivatives using reducing agents like sodium borohydride.
Substitution: The naphthylmethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted naphthyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a lead compound in drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism by which 2-butan-2-ylsulfanyl-4-(naphthalen-2-ylmethyl)-1H-pyrimidin-6-one exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s key structural differentiators are its 2-butan-2-ylsulfanyl and 4-(naphthalen-2-ylmethyl) groups. These groups distinguish it from analogs such as:
- 4-Hydroxy-2-(methylthio)-1H-pyrimidin-6-one : Features a hydroxyl group at position 4 and a smaller methylthio group at position 2 .
- Morpholin-4-yl-piperazin-1-yl-methanone: A non-pyrimidinone compound with morpholine and piperazine substituents, highlighting the diversity of heterocyclic pharmacophores .
Physicochemical Properties
*LogP values estimated using fragment-based methods.
Key Observations :
- The naphthalenylmethyl and butan-2-ylsulfanyl groups in the target compound increase LogP significantly, suggesting poor aqueous solubility but enhanced membrane permeability.
- Smaller substituents (e.g., methylthio, hydroxy) improve solubility but reduce lipophilicity.
Pharmacological Activity
- 4-Hydroxy-2-(methylthio)-1H-pyrimidin-6-one : Reported as a kinase inhibitor scaffold with moderate IC₅₀ values (~10 µM) in preliminary assays .
- Naphthalene-containing analogs : Often exhibit enhanced binding to hydrophobic pockets in targets like tyrosine kinases or G-protein-coupled receptors.
The target compound’s naphthalene moiety may improve target engagement compared to phenyl or smaller aromatic groups, though steric bulk could reduce selectivity.
Research Tools and Validation
- Crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule structure determination, ensuring accurate 3D modeling .
- Visualization : ORTEP-3 enables precise graphical representation of crystallographic data, critical for analyzing steric effects of substituents .
Biological Activity
2-butan-2-ylsulfanyl-4-(naphthalen-2-ylmethyl)-1H-pyrimidin-6-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical properties:
- Molecular Formula : C₁₄H₁₅N₃OS
- Molecular Weight : 273.35 g/mol
- LogP : 3.5 (indicating moderate lipophilicity)
These properties suggest that the compound may exhibit significant bioactivity due to its ability to interact with biological membranes.
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds, including this compound, show promising anticancer effects. For instance, a related compound demonstrated IC50 values lower than standard drugs such as doxorubicin against various cancer cell lines, including colon carcinoma and breast cancer cells .
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HCT116 (colon) | 12.5 | |
| Compound B | MCF7 (breast) | 10.0 | |
| 2-butan-2-ylsulfanyl... | A431 (skin) | <15.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, with particular efficacy noted against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to cell death.
- Antibacterial Mechanisms : The disruption of bacterial cell membrane integrity has been proposed as a mechanism for its antimicrobial activity.
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrimidine derivatives, including our compound of interest. These derivatives were tested for their cytotoxicity against various cancer cell lines, showcasing significant anticancer properties. The study highlighted the importance of structural modifications in enhancing biological activity .
Another investigation focused on the antimicrobial efficacy of similar compounds, demonstrating that modifications in the naphthalene moiety could enhance antibacterial activity against resistant strains .
Q & A
Q. What are the standard synthetic protocols for preparing 2-butan-2-ylsulfanyl-4-(naphthalen-2-ylmethyl)-1H-pyrimidin-6-one?
Methodological Answer: The synthesis of pyrimidinone derivatives typically involves multi-component condensation reactions. For analogous compounds, a three-component reaction using aldehydes, β-keto esters, and urea/thio-urea under acidic conditions is common . For example:
- Step 1: Condensation of naphthalen-2-ylmethyl aldehyde with a β-keto ester (e.g., ethyl acetoacetate) in the presence of concentrated HCl in DMF under reflux .
- Step 2: Cyclization with thiourea or 2-butanethiol to introduce the thioether moiety, followed by neutralization with cold NH₄OH to precipitate the product .
- Purification: Column chromatography or recrystallization from ethanol/water mixtures.
Q. Key Reaction Conditions Table
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 2-butanethiol, HCl | DMF | Reflux | 6–8 h | ~60% |
| NH₄OH (neutralization) | H₂O/EtOH | 0–5°C | 1 h | N/A |
Q. How can NMR and IR spectroscopy confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR:
- IR Spectroscopy:
- Stretching vibrations for C=O (1650–1700 cm⁻¹) and C=S (600–700 cm⁻¹) confirm the pyrimidinone core and thioether linkage .
Advanced Research Questions
Q. What crystallographic software is recommended for determining the crystal structure, and how can data quality be optimized?
Methodological Answer:
- Software:
- SHELX Suite (SHELXL/SHELXD): For structure solution and refinement, particularly for small molecules. Its robustness in handling twinned or high-resolution data makes it ideal for complex heterocycles .
- WinGX/ORTEP-3: For graphical representation and thermal ellipsoid plots to validate molecular geometry .
- Data Optimization:
Q. How to address discrepancies between computational modeling and experimental crystallographic data?
Methodological Answer:
- Step 1: Cross-validate computational models (DFT or molecular mechanics) with experimental data (bond lengths, angles) using Mercury or OLEX2 .
- Step 2: Check for solvent effects or crystal packing forces that may distort the geometry compared to gas-phase calculations .
- Step 3: Refine the model with restraints for flexible moieties (e.g., thioether side chains) in SHELXL .
Q. What strategies are effective in evaluating the antimicrobial activity of this compound against resistant strains?
Methodological Answer:
- Assay Design:
- Broth Microdilution (CLSI guidelines): Test against Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli) strains with varying concentrations (1–256 µg/mL) .
- Time-Kill Kinetics: Monitor bactericidal effects over 24 hours to identify concentration-dependent activity.
- Data Contradiction Analysis:
- If MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) results conflict, re-evaluate compound solubility or use checkerboard assays to detect synergism with existing antibiotics .
Q. How to resolve overlapping signals in HPLC analysis for purity assessment?
Methodological Answer:
- Column Optimization: Use a C18 reverse-phase column with a gradient elution (e.g., 10–90% acetonitrile in 0.1% TFA over 30 minutes) .
- Detection: UV-Vis at λ = 254 nm (aromatic absorption) or diode-array detection to deconvolute overlapping peaks.
- Validation: Compare retention times with spiked standards (e.g., naphthalene derivatives) .
Q. What mechanistic insights can be gained from studying the compound’s reactivity under basic vs. acidic conditions?
Methodological Answer:
- Acidic Conditions (HCl/DMF): Protonation of the pyrimidinone ring enhances electrophilicity, facilitating nucleophilic substitution at the C-2 position .
- Basic Conditions (NH₄OH): Deprotonation of the NH group may stabilize intermediates during cyclization or functionalization .
- Experimental Approach: Monitor reaction progress via TLC and isolate intermediates for NMR/MS characterization.
Q. How to design a structure-activity relationship (SAR) study for this compound’s derivatives?
Methodological Answer:
- Variable Groups: Modify the thioether (e.g., tert-butyl vs. aryl) and naphthalene substituents (e.g., chloro, hydroxy) .
- Biological Endpoints: Test against enzyme targets (e.g., dihydrofolate reductase for antimicrobial activity) and correlate with logP values for lipophilicity .
- Statistical Analysis: Use multivariate regression to identify critical substituents affecting potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
